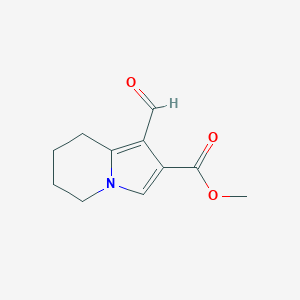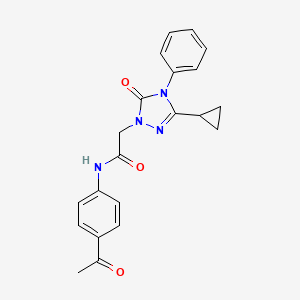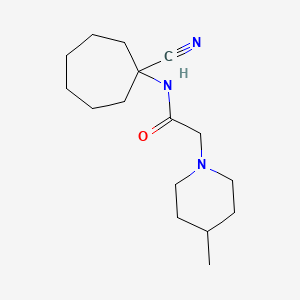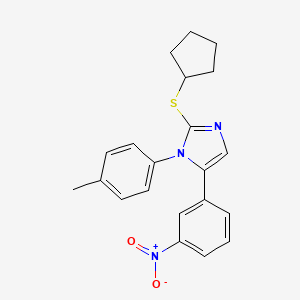![molecular formula C22H18N2O3 B2572776 2-(4-morpholinophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 325850-84-8](/img/structure/B2572776.png)
2-(4-morpholinophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-morpholinophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as GSK3 inhibitor VIII, is a chemical compound that has been widely studied for its potential therapeutic uses. This compound belongs to the family of benzoisoquinoline derivatives and has been shown to have significant effects on various physiological and biochemical processes.
Scientific Research Applications
Chemical Synthesis and Reactivity
- Research has demonstrated the preparation of sulfur-transfer agents, highlighting methodologies for synthesizing related compounds with potential applications in chemical synthesis and material science (Klose et al., 1997).
Material Science and OLED Applications
- Novel 1,8-naphthalimide derivatives have been developed for organic light-emitting diode (OLED) applications, showcasing the potential of these compounds in advanced material sciences and electronic device engineering (Luo et al., 2015).
Biological and Medical Research
- A study identified a naphthalimide analogue as a highly potent and selective molecule targeting breast cancer through the aryl hydrocarbon receptor pathway, indicating a potential therapeutic application (Gilbert et al., 2020).
Environmental Science
- The compound benz[g]isoquinoline-5,10-dione was identified as a contributor to insect teratogenicity in commercial reagent-grade acridine, pointing to implications in environmental science and toxicity studies (Ma et al., 1984).
Optical and Photophysical Studies
- Investigations into the nonlinear optical properties of related compounds have been conducted, providing insights into their potential applications in photonics and laser technologies (Abidin et al., 2013).
Advanced Functional Materials
- The development of novel benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes as strong acceptors showcases their utility in the design of functional materials with high electron affinity, relevant for organic electronics and photonics (Zhou et al., 2022).
Mechanism of Action
Target of action
Isoquinoline derivatives, which “2-(4-morpholinophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a part of, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of action
The exact mode of action can vary greatly depending on the specific isoquinoline derivative. Some isoquinoline derivatives are known to interact with DNA or various enzymes, while others might interact with specific receptors or ion channels .
Biochemical pathways
Again, the affected pathways can vary greatly depending on the specific isoquinoline derivative. Some might affect neurotransmitter systems, while others might affect cellular signaling pathways or metabolic pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Isoquinoline derivatives, due to their aromatic nature, might have good absorption and distribution properties, but their metabolism and excretion can vary .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some isoquinoline derivatives might have anti-inflammatory, analgesic, or anti-cancer effects, among others .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the presence of certain enzymes might increase the metabolism of the compound, thereby reducing its efficacy .
Properties
IUPAC Name |
2-(4-morpholin-4-ylphenyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-21-18-5-1-3-15-4-2-6-19(20(15)18)22(26)24(21)17-9-7-16(8-10-17)23-11-13-27-14-12-23/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERMIIADVHEBBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2572697.png)



![1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2572705.png)
![4-[4-Methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B2572706.png)

![3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B2572711.png)

![ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)
![1-[4-({6-Methyl-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-yl}amino)phenyl]ethanone](/img/structure/B2572715.png)
